2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
Description
This compound features a pyridazinone core substituted at position 3 with a thiophen-2-yl group, linked via an acetamide bridge to a 4-(pyridin-3-yl)thiazol-2-yl moiety. The pyridazinone scaffold is known for its bioactivity in kinase inhibition and neurological targets, while the thiophene and pyridine substituents enhance electronic interactions and solubility . Its molecular weight is estimated to be ~390–410 g/mol, based on structurally analogous compounds (e.g., C18H22N4O2S analogs in and ).
Properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S2/c24-16(21-18-20-14(11-27-18)12-3-1-7-19-9-12)10-23-17(25)6-5-13(22-23)15-4-2-8-26-15/h1-9,11H,10H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHIONKQPPTDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Thiophene Ring: Thiophene can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.
Formation of the Thiazole Ring: This can be synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Final Coupling: The final step involves coupling the pyridazinone-thiophene intermediate with the thiazole-pyridine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and pyridazinone moieties.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene, pyridine, and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination) or nucleophiles (e.g., amines for amination).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the pyridazine and thiazole rings is believed to enhance these effects by interacting with specific cellular targets involved in tumor growth .
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. The thiazole and pyridine components are known to play crucial roles in enhancing the interaction with microbial enzymes, leading to effective inhibition of growth. This application is particularly relevant in the development of new antibiotics in the face of rising antibiotic resistance .
Neuroprotective Properties
Emerging studies suggest that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress, which are critical factors in neurodegeneration .
Pharmacological Insights
Mechanism of Action
The pharmacological action of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide may involve multiple pathways:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes involved in cancer metabolism.
- Receptor Modulation: It could modulate neurotransmitter receptors, which are pivotal in neuroprotection.
- Antioxidant Activity: Its ability to scavenge free radicals contributes to its protective effects against oxidative damage .
Case Studies
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against clinical isolates of resistant bacterial strains. The results showed significant antibacterial activity, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Heterocyclic Diversity: The 4-(pyridin-3-yl)thiazol-2-yl group introduces a planar, nitrogen-rich system, favoring interactions with polar active sites, unlike the non-aromatic 2-phenylethyl group in .
Pharmacological and Physicochemical Comparisons
Acetylcholinesterase (AChE) Inhibition
Compounds with pyridazinone-acetamide scaffolds (e.g., ZINC08993868 in ) show AChE inhibition, with IC50 values ranging from 0.5–10 µM. The target compound’s thiophene may improve lipophilicity and blood-brain barrier penetration compared to phenyl or morpholine derivatives .
Solubility and Bioavailability
- The pyridine in the thiazole ring enhances water solubility relative to purely hydrophobic groups (e.g., 2-phenylethyl in ) .
- Thiophene’s sulfur atom may increase metabolic stability compared to morpholine or ester-containing analogues .
Structure-Activity Relationship (SAR) Insights
- Pyridazinone Core: Substitution at position 3 with aromatic/heteroaromatic groups (thiophene, phenyl) enhances target affinity, while aliphatic groups (thiomorpholine) reduce potency .
- Acetamide Linker : The –NH– group is critical for hydrogen bonding with enzymatic targets; methylation (e.g., ’s N-methyl derivatives) abolishes activity .
- Thiazole Substituents : Pyridin-3-yl at position 4 improves selectivity for kinase targets (e.g., EGFR, VEGFR) compared to bromophenyl or iodophenyl groups .
Biological Activity
The compound 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic organic molecule belonging to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C15H15N3O2S |
| Molecular Weight | 305.4 g/mol |
| LogP | 2.2898 |
| Polar Surface Area | 54.15 Ų |
The presence of thiophene and pyridazine rings suggests unique electronic properties that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyridazinone core may mimic natural substrates, inhibiting enzyme activity through competitive inhibition. Specifically, sulfonamide derivatives have been shown to interfere with folate synthesis in bacteria, which could be a potential mechanism for antimicrobial activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazinone derivatives. For instance, a study evaluated various thiazolopyridazine derivatives against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) using an MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to doxorubicin, a standard chemotherapeutic agent:
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | MCF-7 | 14.34 |
| 7h | MCF-7 | 10.39 |
| 7s | HCT-116 | 6.90 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Antimicrobial Activity
Pyridazinone derivatives have also demonstrated antimicrobial properties. The structure's ability to inhibit bacterial growth is hypothesized to stem from its interference with essential metabolic pathways in pathogens. Compounds similar to the target compound have shown effectiveness against various bacterial strains, indicating potential for further exploration in this area .
Other Biological Activities
In addition to anticancer and antimicrobial effects, compounds in this class have been reported to possess other biological activities such as:
- Antioxidant : Protecting cells from oxidative stress.
- Analgesic : Reducing pain perception.
- Pesticidal : Acting against pests in agricultural applications .
Case Studies
Several case studies have been conducted on related compounds demonstrating their biological efficacy:
- Study on Thiazolopyridazine Derivatives : This study focused on synthesizing and evaluating the cytotoxicity of various thiazolopyridazine derivatives against cancer cell lines. The findings indicated promising results with several compounds exhibiting lower IC50 values than standard treatments .
- Evaluation of FABP4 Inhibitors : Research into fatty acid-binding protein inhibitors revealed that pyridazinone scaffolds could be effectively utilized in automated ligand growing experiments, leading to the identification of novel inhibitors with significant biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
